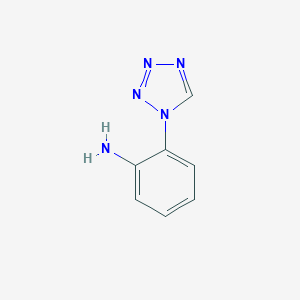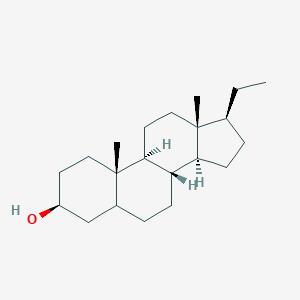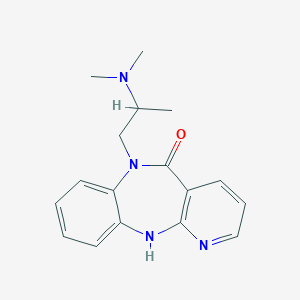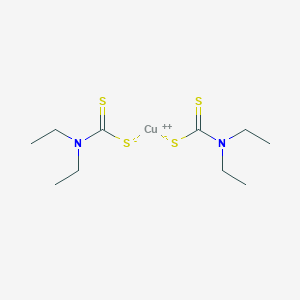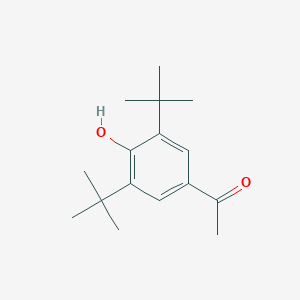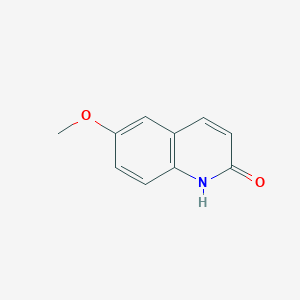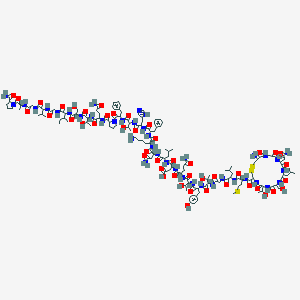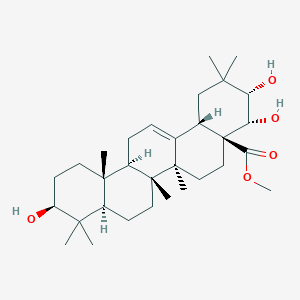
Entagenic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Entagenic acid methyl ester is a natural product that is found in the bark of the Entada phaseoloides tree. It has been widely studied for its potential therapeutic applications in various fields of medicine.
Mecanismo De Acción
The mechanism of action of entagenic acid methyl ester is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of pro-inflammatory enzymes such as COX-2 and iNOS. It also activates various anti-oxidant enzymes such as SOD and catalase, which help to reduce oxidative stress in the body.
Efectos Bioquímicos Y Fisiológicos
Entagenic acid methyl ester has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the migration and invasion of cancer cells, thereby reducing the risk of metastasis. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of entagenic acid methyl ester is its natural origin, which makes it a safer alternative to synthetic drugs. It is also relatively easy to synthesize and purify. However, one of the limitations of entagenic acid methyl ester is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of entagenic acid methyl ester. One of the main areas of research is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It is also being studied for its potential use in the treatment of various types of cancer. Further studies are needed to fully understand the mechanism of action of entagenic acid methyl ester and to optimize its therapeutic potential.
Métodos De Síntesis
Entagenic acid methyl ester can be synthesized from the bark of the Entada phaseoloides tree. The bark is extracted with a suitable solvent, and the extract is then subjected to various purification techniques such as column chromatography, recrystallization, and HPLC. The final product is obtained as a white crystalline powder.
Aplicaciones Científicas De Investigación
Entagenic acid methyl ester has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
13843-95-3 |
|---|---|
Nombre del producto |
Entagenic acid methyl ester |
Fórmula molecular |
C31H50O5 |
Peso molecular |
502.7 g/mol |
Nombre IUPAC |
methyl (3S,4R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-3,4,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C31H50O5/c1-26(2)17-19-18-9-10-21-28(5)13-12-22(32)27(3,4)20(28)11-14-30(21,7)29(18,6)15-16-31(19,25(35)36-8)24(34)23(26)33/h9,19-24,32-34H,10-17H2,1-8H3/t19-,20-,21+,22-,23+,24-,28-,29+,30+,31-/m0/s1 |
Clave InChI |
WBQATCAKJVIGKT-ZWNVPWOBSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC([C@@H]([C@@H]5O)O)(C)C)C(=O)OC)C)C)(C)C)O |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)O)C(=O)OC)C)C)(C)C)O)C)C |
SMILES canónico |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)O)C(=O)OC)C)C)(C)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



